molecular formula C11H8Cl2N2 B2876690 4-(2,5-Dichlorophenyl)pyridin-3-amine CAS No. 1466573-09-0

4-(2,5-Dichlorophenyl)pyridin-3-amine

Cat. No.: B2876690
CAS No.: 1466573-09-0
M. Wt: 239.1
InChI Key: XWSVEDHCUKCBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorophenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a 2,5-dichlorophenyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced amines or other derivatives.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichlorophenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichlorophenyl group and a pyridine ring with an amine group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSVEDHCUKCBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=NC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.